
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine is a heterocyclic compound with the molecular formula C11H9ClN2S. It is characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a pyridin-3-ylmethylthio group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with pyridin-3-ylmethylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethylformamide. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-((pyridin-3-ylmethyl)thio)pyridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-((pyridin-3-ylmethyl)thio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or receptors involved in cell signaling .
類似化合物との比較
Similar Compounds
2-((Pyridin-3-ylmethyl)thio)pyridine: Lacks the chloro group at the 4-position.
4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine: Has the pyridin-2-ylmethylthio group instead of pyridin-3-ylmethylthio.
4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine: Has the pyridin-4-ylmethylthio group instead of pyridin-3-ylmethylthio.
Uniqueness
The presence of the chloro group at the 4-position and the pyridin-3-ylmethylthio group at the 2-position makes 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine unique. This specific substitution pattern can influence its reactivity and binding properties, making it distinct from other similar compounds .
特性
CAS番号 |
1346707-83-2 |
|---|---|
分子式 |
C11H9ClN2S |
分子量 |
236.72 g/mol |
IUPAC名 |
4-chloro-2-(pyridin-3-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H9ClN2S/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2 |
InChIキー |
IUAKQXPYGAKGNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CSC2=NC=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


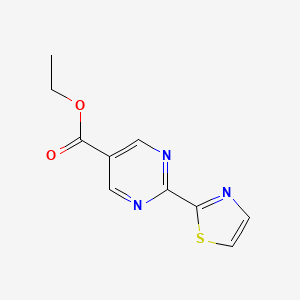

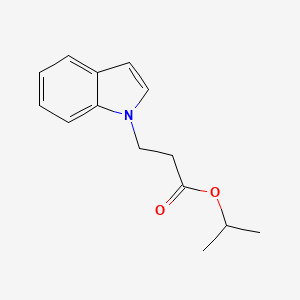

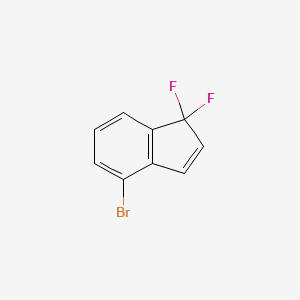

![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)

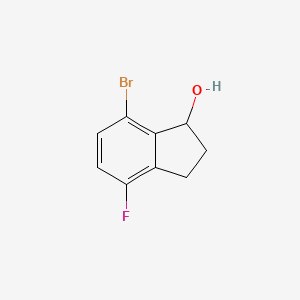
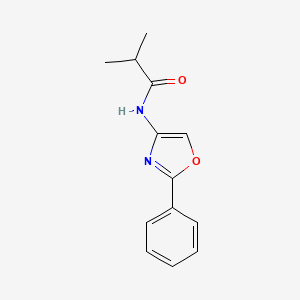
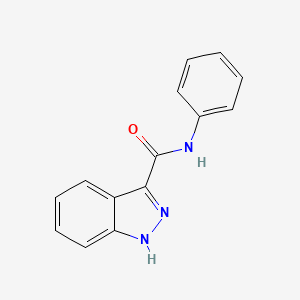
![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)

